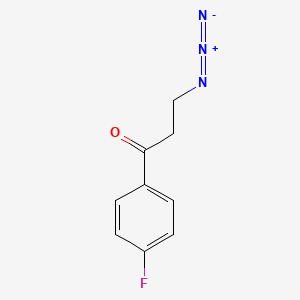

3-Azido-1-(4-fluorophenyl)propan-1-one

Description

Properties

IUPAC Name |

3-azido-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-8-3-1-7(2-4-8)9(14)5-6-12-13-11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPJXYITELFOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCN=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Overview

Based on the research by PMC (2018), the azidation process proceeds via a two-step protocol involving:

- Preparation of enolonium species from the vinyl precursor.

- Azidation using azidotrimethylsilane (TMSN₃) at low temperatures.

Detailed Protocol

| Step | Reagents & Conditions | Description | |

|---|---|---|---|

| 1 | Enolonium species formation | React vinyl precursor with an oxidant (not specified here but typically hypervalent iodine reagents) at -78°C to generate an electrophilic intermediate. | |

| 2 | Azidation | Add neat azidotrimethylsilane (2.5 equivalents) dropwise at below -55°C, stirring for 15 min at -78°C, then warming to -55°C for 2-3 hours. | This step introduces the azide group selectively onto the carbon framework. |

| 3 | Work-up | Quench with water, extract with dichloromethane, wash, dry, and evaporate to obtain the azido ketone. | Yield reported as 77% for the azidation step. |

Research Findings

- The azidation is highly efficient, with yields approaching 77%.

- The low-temperature conditions minimize side reactions.

- The method is adaptable for various aromatic and aliphatic derivatives.

Method 2: Direct Azidation of Vinyl Derivatives

Procedure Overview

This method involves direct azidation of vinyl derivatives such as 1-(4-fluorophenyl)vinyl)oxy)trimethylsilane.

| Step | Reagents & Conditions | Description | |

|---|---|---|---|

| 1 | Starting material | 1-(4-fluorophenyl)vinyl)oxy)trimethylsilane (150 mg, 0.71 mmol). | |

| 2 | Azidation | Add azidotrimethylsilane (2.5 equivalents) at -78°C, stir for 15 min, then warm to -55°C for 2-3 hours. | This step converts the vinyl derivative into the azido ketone. |

| 3 | Work-up | Similar to Method 1, involves water quenching, extraction, and purification. | The process yields the azido ketone with high efficiency. |

Research Findings

- The protocol is robust, with high yields (~77%) and straightforward execution.

- Suitable for small-scale syntheses, with addition rates critical to control temperature.

Method 3: Alternative Azidation Using Nucleophilic Substitution

Although less directly applicable to the ketone, some literature describes azidation via nucleophilic substitution on halogenated intermediates.

| Step | Reagents & Conditions | Description | |

|---|---|---|---|

| 1 | Halogenated precursor | 1-(4-fluorophenyl)propyl halides (e.g., chlorides or bromides). | |

| 2 | Azide source | Sodium azide (NaN₃) in polar solvents like DMF or water at elevated temperatures (~80°C). | |

| 3 | Work-up | Extraction, purification, and oxidation if needed to form the ketone. | This route is less direct but can be useful if halogenated intermediates are available. |

Research Findings

- Efficient for synthesizing azido derivatives from halogenated precursors.

- Requires subsequent oxidation steps to convert to the ketone.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield | Remarks |

| Method 1 | Vinyl derivative (enolonium species) | Azidotrimethylsilane | -78°C to -55°C, 2-3 hrs | 77% | High selectivity, low temperature essential |

| Method 2 | 1-(4-fluorophenyl)vinyl)oxy)trimethylsilane | Azidotrimethylsilane | -78°C to -55°C, 2-3 hrs | 77% | Direct azidation, scalable small-scale |

| Method 3 | Halogenated precursor | Sodium azide | 80°C, 15 hrs | Variable | Requires oxidation to ketone |

Research Findings and Notes

- The azidation of vinyl derivatives using TMSN₃ at low temperatures is the most efficient and reproducible method for synthesizing 3-Azido-1-(4-fluorophenyl)propan-1-one.

- Maintaining strict temperature control is critical to prevent side reactions.

- The choice of precursor significantly influences the overall yield and purity.

- Alternative nucleophilic substitution routes are viable but require additional oxidation steps to reach the ketone stage.

Chemical Reactions Analysis

Types of Reactions

3-Azido-1-(4-fluorophenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the azido group to an amine group.

Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to reflux conditions.

Major Products Formed

Major products formed from these reactions include amines, oxides, and substituted derivatives of this compound.

Scientific Research Applications

Chemical Synthesis and Click Chemistry

One of the primary applications of 3-Azido-1-(4-fluorophenyl)propan-1-one lies in its utility as a precursor for the synthesis of other compounds through click chemistry . This method allows for the rapid formation of complex molecules with high specificity and yield. The azide group can undergo reactions with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of 1,2,3-triazoles, which are valuable in pharmaceuticals and materials science .

Table 1: Click Chemistry Reactions Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| CuAAC with alkynes | 1,2,3-Triazoles | |

| Functionalization of polymers | Dendrimers | |

| Synthesis of labeled compounds | Radiolabeled pharmaceuticals |

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of the fluorine atom enhances the biological activity and metabolic stability of drug candidates. Research indicates that derivatives of azide compounds exhibit antibacterial, antifungal, and anticancer properties .

Case Study: Anticancer Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cellular signaling pathways .

Material Science

In material science, this compound is utilized in creating functional materials through polymerization processes. Its azide functionality allows for cross-linking reactions that enhance material properties such as thermal stability and mechanical strength.

Table 2: Applications in Material Science

| Application Area | Description | Reference |

|---|---|---|

| Polymer Cross-linking | Enhanced mechanical properties | |

| Photodynamic therapy scaffolds | Targeted cancer treatment |

Safety and Handling Considerations

Due to the inherent reactivity of azides, safety precautions are paramount when handling this compound. Azides can be explosive under certain conditions; thus, working with this compound requires appropriate safety measures including personal protective equipment (PPE) and conducting experiments in well-ventilated areas or fume hoods .

Mechanism of Action

The mechanism of action of 3-Azido-1-(4-fluorophenyl)propan-1-one is largely based on its propensity to release nitrogen by thermal activation or photolysis. This process produces highly reactive nitrenes that can participate in various chemical reactions, including polymer crosslinking and the formation of new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

The following table summarizes key differences between 3-Azido-1-(4-fluorophenyl)propan-1-one and similar compounds, based on the provided evidence:

Key Observations:

Azido Group Reactivity: The azido group in this compound distinguishes it from non-azido analogs like the pyrazoline derivatives (Compound 4) and amino-substituted ketones. This group enables participation in Huisgen cycloaddition reactions, a cornerstone of click chemistry .

Dihedral Angles: Pyrazoline derivatives (e.g., Compound 4) exhibit dihedral angles of ~10° between the fluorophenyl and pyrazoline rings, suggesting moderate planarity .

Biological Activity

3-Azido-1-(4-fluorophenyl)propan-1-one is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an azide group and a fluorinated phenyl ring. The general formula can be represented as follows:

- Chemical Formula : C10H8F N3O

- CAS Number : 640734-61-8

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the azide group via nucleophilic substitution methods. The fluorinated phenyl moiety can be introduced using various fluorinating agents, ensuring the stability and reactivity of the compound during synthesis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. In vitro assays have shown that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays performed on human cancer cell lines indicate that this compound possesses notable cytotoxic effects. The compound was evaluated against several cancer types, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

| HeLa (Cervical Cancer) | 40 |

These findings suggest that the compound may interfere with cellular proliferation mechanisms, potentially through apoptosis induction.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The azide group may interact with specific enzymes involved in metabolic pathways, leading to inhibition.

- Receptor Modulation : The fluorinated phenyl ring could enhance binding affinity to various receptors, altering downstream signaling pathways.

Research indicates that compounds with similar structures often act as inhibitors for key enzymes in cancer metabolism, suggesting that further investigation into this compound's interactions could yield valuable insights.

Case Studies and Research Findings

A recent study evaluated the efficacy of this compound in combination therapies for enhancing the effectiveness of existing chemotherapeutic agents. The results demonstrated synergistic effects when combined with doxorubicin in MCF-7 cells, leading to increased apoptosis rates compared to monotherapy.

Additionally, animal model studies have indicated that treatment with this compound resulted in reduced tumor growth rates without significant toxicity, highlighting its potential as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 3-Azido-1-(4-fluorophenyl)propan-1-one?

The compound is synthesized via chalcone condensation with hydrazine hydrate in the presence of aliphatic acids (e.g., formic, acetic, or propionic acid). For example, reacting 3-(4-fluorophenyl) chalcone derivatives with hydrazine hydrate and propionic acid under reflux yields the target compound. Purification is achieved through recrystallization using acetone, with typical yields around 67%. Optimization of stoichiometry and reaction temperature minimizes by-products .

Q. How is the compound characterized structurally?

Primary methods :

- X-ray crystallography : SHELXD for structure solution and SHELXL for refinement. ORTEP-3 generates graphical representations of molecular geometry.

- NMR spectroscopy : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm), while ¹⁹F NMR identifies fluorine chemical shifts (δ ≈ -110 ppm in CDCl₃). Cross-validation with IR spectroscopy (azide stretch ~2100 cm⁻¹) and mass spectrometry ensures structural integrity .

Q. What safety precautions are advised for handling this compound?

Azides are shock-sensitive and require blast shields, non-metallic tools, and storage in cool, dry conditions. Personal protective equipment (PPE) includes nitrile gloves and face shields. Analog data (e.g., 4'-fluoropropiophenone) indicates a flash point of 76°C, necessitating fire safety protocols. Institutional guidelines for azide handling must be followed .

Advanced Questions

Q. How to address crystallographic refinement challenges with SHELXL for azido-containing compounds?

Azido groups often exhibit disorder. Use SHELXL commands:

PARTto split disordered atoms.AFIXto constrain geometry. Validate refinement with R-factors (<5%) and goodness-of-fit (~1.0). Compare with analogous structures (e.g., 2-Azido-1-(4-fluorophenyl)ethanone) to verify bond lengths and angles .

Q. How to resolve contradictions between spectral and crystallographic data?

Discrepancies may arise from dynamic effects (e.g., tautomerism). Solutions include:

Q. What experimental design optimizes reaction conditions to minimize by-products?

Use Design of Experiments (DoE) to test variables:

- Acid catalyst type (propionic acid preferred for higher yields).

- Temperature (80°C optimal for azide stability).

- Hydrazine addition rate (dropwise to control exotherms). Monitor via TLC/HPLC and isolate pure product via column chromatography .

Q. How do dihedral angles in the crystal structure influence molecular properties?

Dihedral angles between the fluorophenyl and azido groups (e.g., <10° in analogs) indicate planar conformations. This affects:

- Solubility : Planar structures enhance π-π stacking, reducing solubility in polar solvents.

- Reactivity : Electron-withdrawing fluorine stabilizes transition states in cycloaddition reactions. Compare derivatives to establish structure-activity relationships .

Q. How does the 4-fluorophenyl substituent impact electronic properties?

Fluorine’s electron-withdrawing effect lowers electron density on the aromatic ring, quantified via Hammett σₚ constants (σₚ = 0.06). This:

- Reduces HOMO-LUMO gaps (evident in UV-Vis spectra).

- Enhances electrophilicity at the carbonyl group. ¹⁹F NMR chemical shifts correlate with electronic perturbations in reaction intermediates .

Q. Can computational methods predict bioactivity or reaction pathways?

Yes :

- DFT : Models transition states for azide-alkyne cycloadditions (e.g., click chemistry).

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes in epoxidation studies). Validate predictions with kinetic assays and crystallographic data .

Methodological Notes

- Crystallography : Use SHELXTL (Bruker) or open-source SHELX for reproducibility.

- Spectral Analysis : Employ Gaussian 09 for DFT calculations to reconcile experimental and theoretical data.

- Safety : Follow ACS guidelines for azide handling to mitigate explosion risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.